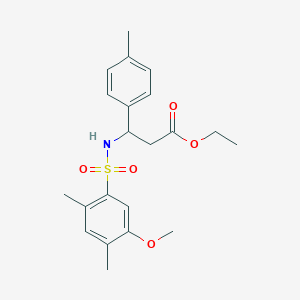![molecular formula C25H28N6O4 B2992421 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one CAS No. 1242963-57-0](/img/structure/B2992421.png)
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one is a novel organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by a pyridazinone core, which is often associated with significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one typically involves multi-step organic synthesis. One common method includes the condensation of 3,4-dihydroisoquinoline with a suitable acylating agent to form the intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the target compound.
Industrial Production Methods: For large-scale production, optimizing the reaction conditions is crucial to ensure high yield and purity. This involves using a combination of solvent systems, catalysts, and controlled temperatures. Pilot studies often guide the scaling-up process, minimizing potential issues in large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and isoquinoline moieties, leading to derivatives with potential biological activities.
Reduction: Reduction reactions are less common but can be carried out to modify the aromatic systems within the molecule.
Substitution: The compound can participate in various substitution reactions, particularly electrophilic aromatic substitutions, due to the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Conditions typically involve Lewis acids or bases as catalysts to facilitate the substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, this compound serves as a valuable intermediate for constructing more complex molecules
Biology: Biologically, 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one is studied for its potential as an enzyme inhibitor. Its interaction with certain biological targets can modulate biochemical pathways, offering therapeutic benefits.
Medicine: In medical research, this compound is explored for its potential use in developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, including inflammatory conditions and cancers.
Industry: In the industrial sector, the compound's properties can be harnessed in the design of new materials, including polymers and coatings, where its stability and reactivity are advantageous.
Wirkmechanismus
The mechanism of action for 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It typically binds to these targets, altering their activity and modulating downstream biochemical pathways. The pyridazinone core is critical for binding affinity and specificity, while the substituent groups fine-tune its interaction and efficacy.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, 2-[4-(3,4-Dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]-6-pyrrolidin-1-ylpyridazin-3(2H)-one stands out due to its unique combination of structural features, which confer a distinct set of chemical and biological properties. Similar compounds include:
Pyridazinone derivatives: These compounds share the pyridazinone core but differ in substituent groups, affecting their biological activity and application.
Isoquinoline derivatives: Compounds with an isoquinoline moiety also exhibit varied pharmacological properties, with modifications leading to differences in efficacy and target specificity.
Eigenschaften
IUPAC Name |
3-[2-[2-(benzylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O4/c1-3-17(2)27-21(32)13-14-29-23(34)19-11-7-8-12-20(19)31-24(29)28-30(25(31)35)16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARWFGNWNLROHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-fluorophenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2992338.png)





![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)


![2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2992352.png)

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2992358.png)

